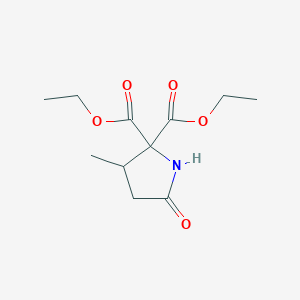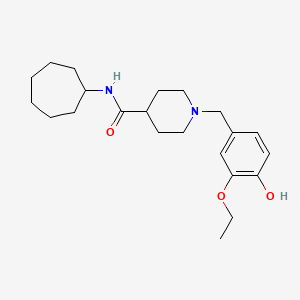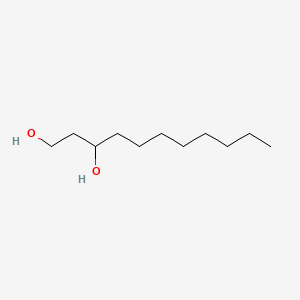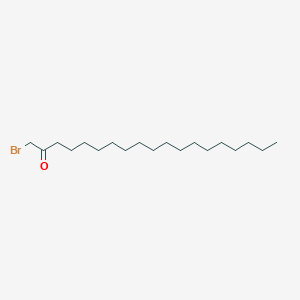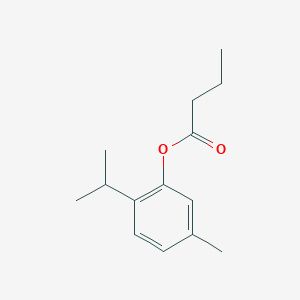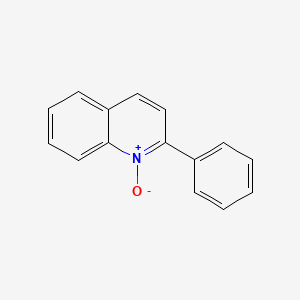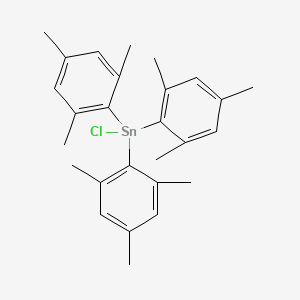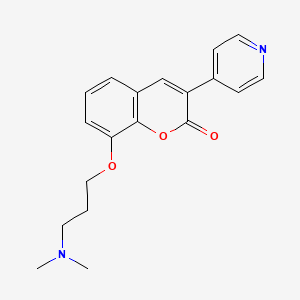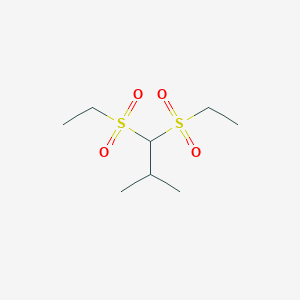
1,1-Bis(ethylsulfonyl)-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(ethylsulfonyl)-2-methylpropane is an organic compound with the molecular formula C8H18O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to a central propane structure, with a methyl group at the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)-2-methylpropane typically involves the reaction of 2-methylpropane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylpropane+2Ethylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1,1-Bis(ethylsulfonyl)-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Bis(ethylsulfonyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methylpropane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
類似化合物との比較
Similar Compounds
- 1,1-Bis(phenylsulfonyl)ethylene
- 1,1-Bis(methylsulfonyl)propane
- 1,1-Bis(butylsulfonyl)ethane
Comparison
1,1-Bis(ethylsulfonyl)-2-methylpropane is unique due to its specific combination of ethylsulfonyl groups and a methyl-substituted propane backbone
特性
CAS番号 |
6330-46-7 |
|---|---|
分子式 |
C8H18O4S2 |
分子量 |
242.4 g/mol |
IUPAC名 |
1,1-bis(ethylsulfonyl)-2-methylpropane |
InChI |
InChI=1S/C8H18O4S2/c1-5-13(9,10)8(7(3)4)14(11,12)6-2/h7-8H,5-6H2,1-4H3 |
InChIキー |
SOYDVBNLPVNEPE-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C(C(C)C)S(=O)(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
